molecular formula C21H12Cl2FNO3S B2923422 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1114853-00-7

2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2923422
CAS No.: 1114853-00-7
M. Wt: 448.29
InChI Key: DEQVUTZBCFGVJT-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione (CAS 1114853-00-7) is a specialized organic compound with a molecular formula of C21H12Cl2FNO3S and a molecular weight of 448.29 g/mol . This stable yet reactive molecule is characterized by its unique benzothiazine core structure substituted with chlorine and fluorine atoms, contributing to its potential as a key intermediate in the development of novel bioactive molecules . Its calculated properties include a topological polar surface area of 62.8 Ų and an XLogP3 value of 5.5, indicating favorable characteristics for research applications . This product is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage its good solubility in organic solvents for various synthetic pathways . The detailed stereochemistry and electron distribution of this compound make it a particularly interesting candidate for studies investigating structure-activity relationships (SAR) in medicinal chemistry and drug discovery programs .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2FNO3S/c22-14-3-1-13(2-4-14)21(26)20-12-25(17-8-5-15(23)6-9-17)18-11-16(24)7-10-19(18)29(20,27)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQVUTZBCFGVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorobenzoyl and Chlorophenyl Groups: The chlorobenzoyl and chlorophenyl groups are introduced through Friedel-Crafts acylation reactions using chlorobenzoyl chloride and chlorophenyl chloride, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzothiazine derivatives.

Scientific Research Applications

2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Impurities

The compound shares structural motifs with several impurities and derivatives listed in pharmacopeial standards (). Below is a comparative analysis:

Compound Name Key Structural Differences Role/Relevance Regulatory Status
2-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1λ⁶,4-benzothiazine-1,1-dione (Target) Benzothiazine core with sulfone, fluorine at C6, dual chlorophenyl groups. Potential active pharmaceutical ingredient (API) or intermediate. Not explicitly listed in pharmacopeial standards provided.
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Imp. D(EP), MM0505.04) Ester group replaces benzothiazine; lacks fluorine and sulfone. Process impurity in fenofibrate synthesis. Controlled in drug substance monographs; disregard threshold ≤0.65% .
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Imp. E(EP), MM0505.05) Ethyl ester variant of Imp. D; similar lack of heterocyclic core. Degradation product or synthetic byproduct. Maximum allowable limit ≤0.80% .
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone (Imp. F(EP), MM0505.06) Simple diaryl ketone; no benzothiazine or ester functionalities. Intermediate in chlorobenzoyl-containing API synthesis. Disregard threshold ≤0.85% .

Physicochemical and Functional Differences

  • Lipophilicity : The target compound’s benzothiazine sulfone core and fluorine substituent likely increase polarity compared to ester-based impurities (Imp. D, E). This could enhance solubility in aqueous matrices but reduce membrane permeability.
  • Stability : The sulfone group in the target compound may improve oxidative stability relative to ester-containing analogues, which are prone to hydrolysis .

Biological Activity

The compound 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine class, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H13_{13}Cl2_{2}FNO2_{2}
  • CAS Number : 49562-28-9
  • Molecular Weight : 360.83 g/mol

Anticancer Properties

Research indicates that compounds similar to 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-benzothiazine exhibit significant anticancer activity. For instance, studies have shown that benzothiazine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

StudyCell LineIC50_{50} (µM)Mechanism
MCF-75.2Induction of apoptosis via caspase activation
HeLa3.8Inhibition of cell cycle progression
A5497.0Modulation of PI3K/Akt pathway

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa18 µg/mL

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For example, it has been reported to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

EnzymeInhibition TypeIC50_{50} (µM)
CYP1A2Competitive0.5
CYP2C19Non-competitive0.8
CYP3A4Weak inhibition>10

Case Study 1: Anticancer Efficacy in Mice

In a study published in Bioorganic & Medicinal Chemistry, researchers administered the compound to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, suggesting potent anticancer activity.

Case Study 2: Safety Profile Assessment

A safety assessment conducted on rats indicated that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed during the study period.

Q & A

Basic Research: What are the key synthetic routes for synthesizing this compound, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as condensation of chlorobenzoyl derivatives with fluorinated benzothiazine precursors. For example, hydrazine intermediates (as seen in analogous compounds) can be formed via Schiff base reactions under anhydrous conditions . Purity optimization requires rigorous purification steps:

  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
  • Recrystallization : Employ solvent pairs like dichloromethane/methanol for crystal lattice formation, monitored via HPLC or TLC .
  • Spectroscopic Validation : Confirm purity via 1H^1H-NMR (absence of split peaks) and mass spectrometry (molecular ion consistency) .

Basic Research: What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolve the benzothiazine-dione core and confirm stereochemistry. For chlorophenyl derivatives, unit cell parameters should match density functional theory (DFT)-optimized models .
  • NMR Spectroscopy : 19F^{19}F-NMR detects fluorine substituents (δ ≈ -110 ppm), while 13C^{13}C-NMR identifies carbonyl groups (C=O at ~170 ppm) .
  • IR Spectroscopy : Stretching frequencies for C-Cl (750 cm1^{-1}) and S=O (1150 cm1^{-1}) validate functional groups .

Advanced Research: How to design a study evaluating this compound’s antibacterial activity against resistant strains?

Methodological Answer:

  • Experimental Design : Use a split-plot randomized block design with bacterial strains (e.g., S. aureus, E. coli) as subplots and compound concentrations (0.1–100 µg/mL) as sub-subplots .
  • Controls : Include positive (e.g., ciprofloxacin) and negative (DMSO vehicle) controls.
  • Metrics : Measure minimum inhibitory concentration (MIC) via broth microdilution and time-kill assays .
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare efficacy across strains and concentrations .

Advanced Research: What methodologies assess environmental fate and biodegradation pathways?

Methodological Answer:

  • Environmental Compartment Analysis : Track distribution in soil/water using LC-MS/MS. For hydrophobic compounds, octanol-water partition coefficients (logP\log P) predict bioaccumulation .
  • Biotransformation Studies : Incubate with microbial consortia (e.g., Pseudomonas spp.) and analyze metabolites via HRMS. Look for dechlorination or fluorophenyl cleavage products .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to estimate LC50_{50} values, referencing OECD Test Guidelines .

Advanced Research: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compile datasets from peer-reviewed studies (e.g., MIC values, cytotoxicity) and apply mixed-effects models to account for variability in assay conditions .
  • Structural-Activity Reconciliation : Compare substituent effects (e.g., chloro vs. fluoro groups) using QSAR models. Conflicting data may arise from differences in bacterial membrane permeability .
  • Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., CLSI guidelines) to isolate methodological inconsistencies .

Advanced Research: What strategies optimize stability in formulation studies?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed benzothiazine rings) .
  • Excipient Screening : Test cyclodextrins or liposomal encapsulation to shield hydrolyzable groups (e.g., dione moieties) .
  • pH Profiling : Conduct kinetic studies across pH 1–10 to identify optimal storage conditions (e.g., pH 7.4 for aqueous buffers) .

Advanced Research: How to investigate its mechanism of action at the molecular level?

Methodological Answer:

  • Target Identification : Use affinity chromatography with immobilized compound to isolate binding proteins from bacterial lysates, followed by MALDI-TOF identification .
  • Molecular Dynamics (MD) Simulations : Model interactions with potential targets (e.g., DNA gyrase) using Amber or GROMACS. Focus on halogen bonding with fluorine/chlorine substituents .
  • Enzymatic Assays : Measure inhibition of key enzymes (e.g., topoisomerase IV) via fluorescence-based ATPase activity assays .

Advanced Research: What analytical methods quantify trace levels in biological matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (C18 cartridges) for serum/plasma. Optimize recovery rates (>85%) with methanol/water gradients .
  • Detection : Employ UPLC-QTOF-MS/MS in MRM mode. Key transitions: m/z 450 → 315 (chlorobenzoyl fragment) and m/z 450 → 168 (fluorobenzothiazine fragment) .
  • Validation : Follow ICH guidelines for linearity (R2^2 > 0.995), LOD (0.1 ng/mL), and precision (%RSD < 15%) .

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